(2E)-N-cyclopropyloct-2-enamide
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Overview
Description
“(2E)-N-cyclopropyloct-2-enamide” is an organic compound with the following structural formula:
This compound
It belongs to the class of amides and contains a cyclopropyl group. The compound’s systematic name is (2E)-oct-2-enamide, N-cyclopropyl-. Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes::
Cyclopropanation Reaction:
Ring-Closing Metathesis (RCM):
Other Methods:
- Industrial-scale production methods typically involve efficient and scalable processes. specific details regarding large-scale synthesis are proprietary and may not be readily available.
Chemical Reactions Analysis
Reactions::
- “(2E)-N-cyclopropyloct-2-enamide” can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of oxo derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: Nucleophilic substitution reactions may occur at the amide nitrogen.
Common Reagents and Conditions:
- The major products depend on the specific reaction conditions. Oxidation may yield oxo derivatives, while reduction leads to the corresponding amine.
Scientific Research Applications
- “(2E)-N-cyclopropyloct-2-enamide” finds applications in various fields:
Chemistry: As a versatile building block for the synthesis of other compounds.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: Studied for its pharmacological properties.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
- The exact mechanism by which “(2E)-N-cyclopropyloct-2-enamide” exerts its effects depends on its specific biological target. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- “(2E)-N-cyclopropyloct-2-enamide” stands out due to its unique cyclopropyl group. Similar compounds include other amides with different substituents on the alkene or amide portions.
Properties
Molecular Formula |
C11H19NO |
---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
(E)-N-cyclopropyloct-2-enamide |
InChI |
InChI=1S/C11H19NO/c1-2-3-4-5-6-7-11(13)12-10-8-9-10/h6-7,10H,2-5,8-9H2,1H3,(H,12,13)/b7-6+ |
InChI Key |
XWBPEIRSDNOWSK-VOTSOKGWSA-N |
Isomeric SMILES |
CCCCC/C=C/C(=O)NC1CC1 |
Canonical SMILES |
CCCCCC=CC(=O)NC1CC1 |
Origin of Product |
United States |
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